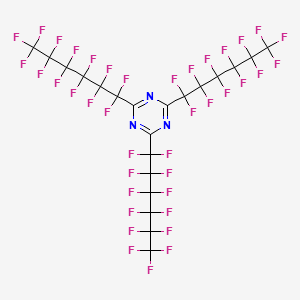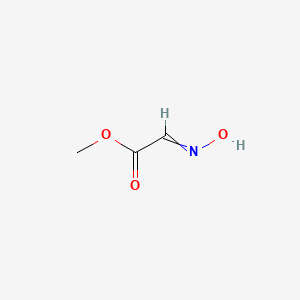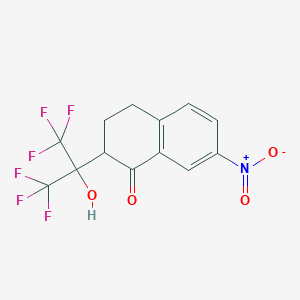
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-7-nitro-3,4-dihydronaphthalen-1(2h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-7-nitro-3,4-dihydronaphthalen-1(2h)-one is a complex organic compound characterized by the presence of hexafluoroisopropanol and nitro groups attached to a dihydronaphthalenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-7-nitro-3,4-dihydronaphthalen-1(2h)-one typically involves multiple steps:
Formation of the Dihydronaphthalenone Core: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the Nitro Group: Nitration of the aromatic ring is carried out using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Hexafluoroisopropanol Group: This step involves the reaction of the dihydronaphthalenone with hexafluoroacetone in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-7-nitro-3,4-dihydronaphthalen-1(2h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-7-nitro-3,4-dihydronaphthalen-1(2h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-7-nitro-3,4-dihydronaphthalen-1(2h)-one involves its interaction with specific molecular targets and pathways. The hexafluoroisopropanol group enhances its lipophilicity, facilitating its interaction with lipid membranes and proteins. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A simpler compound with similar hexafluoroisopropanol functionality.
2,4-Di-tert-butyl-6-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol: Contains a similar hexafluoroisopropanol group but attached to a different aromatic core.
Uniqueness
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-7-nitro-3,4-dihydronaphthalen-1(2h)-one is unique due to the combination of hexafluoroisopropanol and nitro groups on a dihydronaphthalenone core, which imparts distinct chemical and biological properties not found in simpler analogs.
Propiedades
Número CAS |
35474-72-7 |
|---|---|
Fórmula molecular |
C13H9F6NO4 |
Peso molecular |
357.20 g/mol |
Nombre IUPAC |
2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-7-nitro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H9F6NO4/c14-12(15,16)11(22,13(17,18)19)9-4-2-6-1-3-7(20(23)24)5-8(6)10(9)21/h1,3,5,9,22H,2,4H2 |
Clave InChI |
XHNOVVDKUYQJSE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1C(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B14684304.png)
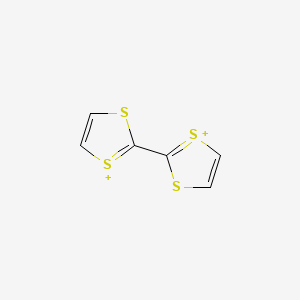
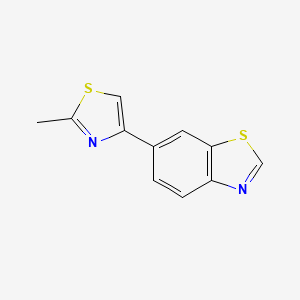
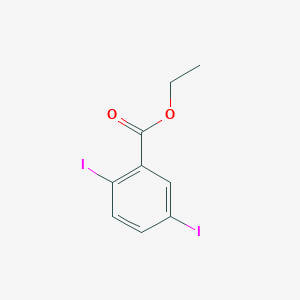
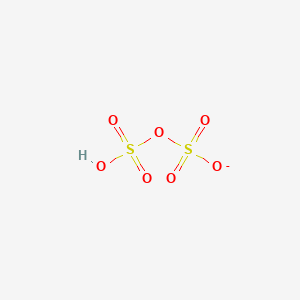
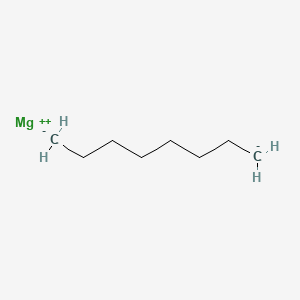
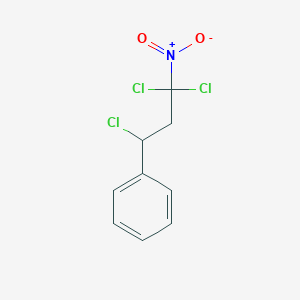
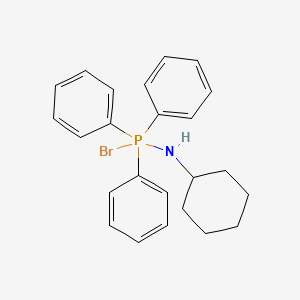
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
